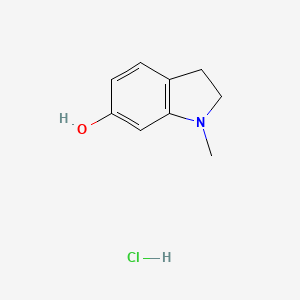

1-Methylindolin-6-ol hydrochloride

Description

1-Methylindolin-6-ol hydrochloride is an indoline derivative featuring a methyl group at the 1-position of the indole ring and a hydroxyl group at the 6-position, with a hydrochloride salt enhancing its solubility in aqueous media. Indoline derivatives are pharmacologically significant due to their structural similarity to neurotransmitters and their roles in modulating receptor activity. For instance, the hydroxyl group at position 6 suggests hydrogen-bonding capability, which may influence receptor binding or metabolic stability .

Properties

Molecular Formula |

C9H12ClNO |

|---|---|

Molecular Weight |

185.65 g/mol |

IUPAC Name |

1-methyl-2,3-dihydroindol-6-ol;hydrochloride |

InChI |

InChI=1S/C9H11NO.ClH/c1-10-5-4-7-2-3-8(11)6-9(7)10;/h2-3,6,11H,4-5H2,1H3;1H |

InChI Key |

RWAXPSFYMNAPTC-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC2=C1C=C(C=C2)O.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Methylindolin-6-ol hydrochloride typically involves several steps, starting from readily available precursors. One common synthetic route includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole core . The specific conditions for synthesizing this compound may vary, but generally involve the use of methanesulfonic acid as a catalyst and methanol as a solvent .

Industrial production methods for this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

1-Methylindolin-6-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Reagents such as halogens, sulfonyl chlorides, and alkylating agents are typically used.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

1-Methylindolin-6-ol hydrochloride has a wide range of applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex indole derivatives, which are valuable in the development of new materials and catalysts.

Biology: The compound is used in studies related to cell signaling and enzyme inhibition, given its structural similarity to naturally occurring indoles.

Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals due to its stable indole core.

Mechanism of Action

The mechanism of action of 1-Methylindolin-6-ol hydrochloride involves its interaction with various molecular targets. In biological systems, it can bind to specific receptors or enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 1-Methylindolin-6-ol hydrochloride with key analogs:

Physicochemical Properties

- Solubility: Hydrochloride and dihydrochloride salts (e.g., this compound and Indoline, 6-amino-, dihydrochloride) exhibit superior water solubility compared to neutral analogs like 7-Chloro-3-methyl-1H-indole-2-carboxylic acid, which may require organic solvents for dissolution .

- Stability : Azide-containing compounds (e.g., 6-(2-Azidoethoxy)-1H-indole ) are light-sensitive and require storage in dark conditions, whereas hydroxylated indolines are more stable under ambient conditions .

Analytical Methodologies for Characterization

While direct data on This compound is scarce, RP-HPLC methods validated for structurally related hydrochlorides (e.g., amitriptyline hydrochloride and gabapentin) highlight the importance of mobile phase optimization (e.g., acetonitrile-phosphate buffer systems) and detection wavelengths (200–300 nm) for accurate quantification . Stability-indicating assays, such as those used for dosulepin hydrochloride, could be adapted to assess degradation products under stress conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.